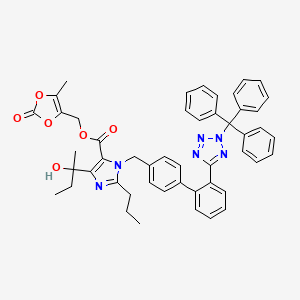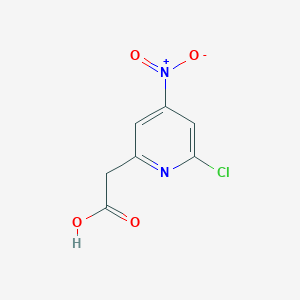![molecular formula C29H55N5O5Si3 B13441986 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)
2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of three tert-butyl(dimethyl)silyl groups and a formyl group attached to the adenosine molecule. It is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine involves multiple steps. The process typically begins with the protection of the hydroxyl groups of adenosine using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The formylation of the amino group is then achieved using formic acid or a formylating agent like formic anhydride .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar steps with optimization for yield and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butyl(dimethyl)silyl groups can be replaced with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylated derivative, while reduction yields a hydroxymethylated derivative .
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, while the silyl groups provide steric protection and influence the compound’s solubility and stability. These properties make it a valuable tool in studying nucleoside-related processes and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine: Lacks the formyl group, making it less reactive in certain chemical reactions.
N6-Formyladenosine: Contains a formyl group but lacks the silyl protecting groups, affecting its stability and solubility
Uniqueness
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine is unique due to the combination of silyl protecting groups and a formyl group. This combination provides a balance of stability, reactivity, and solubility, making it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C29H55N5O5Si3 |
|---|---|
Molekulargewicht |
638.0 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]formamide |
InChI |
InChI=1S/C29H55N5O5Si3/c1-27(2,3)40(10,11)36-16-20-22(38-41(12,13)28(4,5)6)23(39-42(14,15)29(7,8)9)26(37-20)34-18-32-21-24(33-19-35)30-17-31-25(21)34/h17-20,22-23,26H,16H2,1-15H3,(H,30,31,33,35)/t20-,22-,23-,26-/m1/s1 |
InChI-Schlüssel |
RPFLCNLQRHCCAK-HUBRGWSESA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


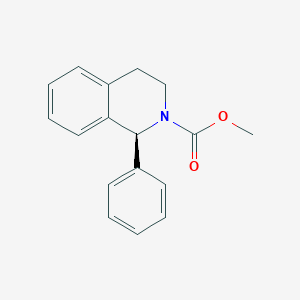
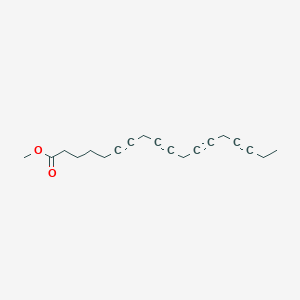
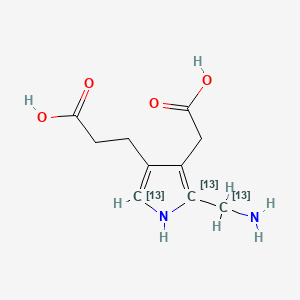
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
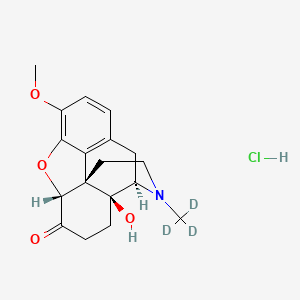
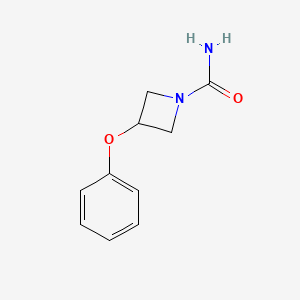

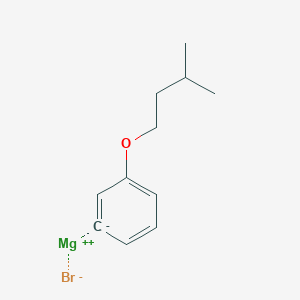
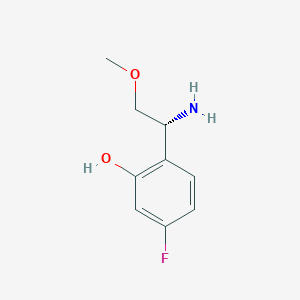
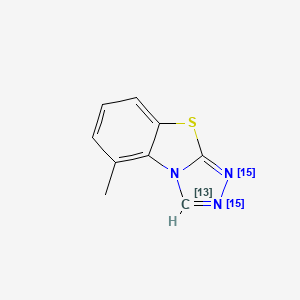
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
